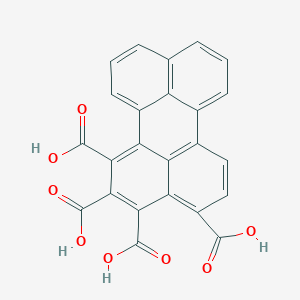

Perylene-1,2,3,4-tetracarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Perylene-1,2,3,4-tetracarboxylic acid is a useful research compound. Its molecular formula is C24H12O8 and its molecular weight is 428.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics

Perylene derivatives are extensively used in organic photovoltaic devices and field-effect transistors. Their ability to act as electron acceptors enhances the efficiency of these devices. For instance, perylene diimides derived from perylene-3,4,9,10-tetracarboxylic acid have shown promise in improving charge transport properties in organic thin-film transistors .

Case Study:

A study demonstrated that incorporating perylene diimides into organic solar cells significantly increased their power conversion efficiency due to enhanced light absorption and charge separation capabilities .

Fluorescent Dyes and Pigments

Perylene-1,2,3,4-tetracarboxylic acid is utilized to synthesize high-performance fluorescent dyes. These dyes exhibit high thermal stability and lightfastness, making them suitable for applications in coatings and plastics.

Data Table: Perylene Dye Properties

| Property | Value |

|---|---|

| Lightfastness | Excellent |

| Thermal Stability | High |

| Emission Wavelength | 500 - 600 nm |

Case Study:

Research indicates that perylene-based dyes can be incorporated into plastics for outdoor applications without significant degradation over time .

Sensing Applications

The compound has been applied in the development of photoelectrochemical sensors. For example, a sensing platform utilizing perylene-3,4,9,10-tetracarboxylic acid was developed for detecting organophosphate pesticides. The heterojunction formed with titanium dioxide exhibited enhanced sensitivity due to the photoactive properties of the perylene derivative .

Case Study:

A study reported a detection limit of 0.1 µM for 4-nitrophenolate using a perylene-titanium dioxide sensor platform .

Coatings and Plastics

Perylene derivatives are used as colorants in various industrial applications due to their vibrant colors and stability under UV light exposure. The incorporation of these compounds into coatings provides not only aesthetic appeal but also functional benefits like UV protection.

Data Table: Industrial Applications of Perylene Derivatives

| Application | Description |

|---|---|

| Coatings | UV-resistant pigments |

| Plastics | Colorants with durability |

| Textiles | High-performance dyes |

Photovoltaic Devices

The application of perylene derivatives in solar cells has gained attention due to their ability to enhance light absorption and improve charge transport mechanisms.

Data Table: Performance Metrics of Perylene-based Solar Cells

| Metric | Value |

|---|---|

| Power Conversion Efficiency | Up to 12% |

| Stability | > 80% after 1000 hours |

Propriétés

Numéro CAS |

62239-41-2 |

|---|---|

Formule moléculaire |

C24H12O8 |

Poids moléculaire |

428.3 g/mol |

Nom IUPAC |

perylene-1,2,3,4-tetracarboxylic acid |

InChI |

InChI=1S/C24H12O8/c25-21(26)13-8-7-11-10-5-1-3-9-4-2-6-12(14(9)10)16-15(11)17(13)19(23(29)30)20(24(31)32)18(16)22(27)28/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |

Clé InChI |

WSRHMJYUEZHUCM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C(=O)O)C(=C(C(=C5C3=CC=C2)C(=O)O)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.